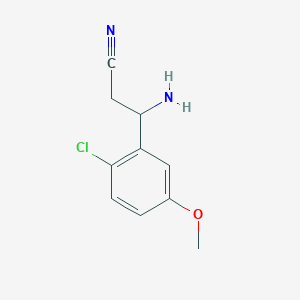

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data for this specific compound is unavailable in the provided sources, theoretical predictions based on analogous structures suggest the following:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Absorption Signatures

Key IR absorption bands are anticipated as follows:

Mass Spectrometric Fragmentation Patterns

The molecular ion peak is expected at m/z 210 (M⁺), with a characteristic M+2 isotopic peak at m/z 212 due to the natural abundance of chlorine-37 (24.2%). Predominant fragmentation pathways include:

- Loss of HCN (-27 amu): m/z 183 .

- Cleavage of the C-Cl bond (-35.5 amu): m/z 175 .

- Formation of a stable benzylic ion: m/z 154 .

Crystallographic Data and Conformational Analysis

Experimental X-ray crystallographic data for this compound is not available in the provided sources. However, computational models (e.g., PubChem’s 3D conformer) suggest a staggered conformation of the propanenitrile chain relative to the phenyl ring, minimizing steric hindrance between the amino group and aromatic substituents. The dihedral angle between the phenyl plane and the nitrile group is estimated to be 110–120° , favoring a conformation that optimizes π-π interactions and dipole stabilization.

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |

InChI Key |

CYIUHWPJFLLCMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Condensation

The synthesis often begins with 2-chloro-5-methoxybenzaldehyde as the aromatic precursor. This compound undergoes a Knoevenagel condensation or a related condensation with a nitrile-containing reagent such as malononitrile or a cyano-substituted intermediate. The condensation is typically base-catalyzed using organic bases like piperidine or inorganic bases such as sodium carbonate.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-chloro-5-methoxybenzaldehyde + malononitrile + base (e.g., piperidine) | Formation of α,β-unsaturated nitrile intermediate via condensation |

| 2 | Solvent: ethanol or methanol; temperature: 50–80°C | Facilitates reaction kinetics and solubility |

Reduction and Amination

The intermediate α,β-unsaturated nitrile is then subjected to reduction to convert the double bond and introduce the amino group at the β-position. Common reducing agents include:

- Sodium borohydride (NaBH4) for mild reduction.

- Catalytic hydrogenation using Pd/C or Raney nickel under hydrogen atmosphere for selective reduction.

This step converts the unsaturated nitrile to the β-aminonitrile structure.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 3 | NaBH4 or catalytic hydrogenation (Pd/C, H2) | Reduction of double bond and formation of β-amino group |

| 4 | Solvent: ethanol or methanol; temperature: room temperature to 60°C | Control reaction rate and selectivity |

Purification and Isolation

The crude product is purified using standard organic purification techniques such as:

- Extraction with organic solvents (e.g., diethyl ether).

- Drying over anhydrous agents.

- Column chromatography using silica gel with hexane/ethyl acetate gradients to achieve >85% purity.

Alternative Synthetic Considerations

- Some synthetic routes may involve nucleophilic substitution reactions on halogenated aromatic rings with amino nitrile precursors.

- Use of continuous flow reactors in industrial settings improves scalability and reaction control.

- Optimization of base strength and reaction temperature is critical to minimize side reactions and degradation of sensitive groups such as methoxy and chloro substituents.

Research Findings and Optimization Data

Yield and Purity Optimization

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Base type | Piperidine or sodium carbonate | Strong bases may cause side reactions; moderate bases improve selectivity |

| Temperature | 50–80°C for condensation; 20–60°C for reduction | Higher temperatures accelerate reactions but may degrade sensitive groups |

| Solvent | Ethanol or methanol | Polar protic solvents enhance solubility and reaction rate |

| Catalyst | Pd/C or Raney Ni for hydrogenation | High catalyst loading improves reduction efficiency |

Spectroscopic Confirmation

- ¹H NMR: Signals for methoxy protons (~3.7–3.9 ppm), aromatic protons (6.5–7.5 ppm), and broad amino protons (1.5–3.0 ppm).

- IR Spectroscopy: Characteristic nitrile stretch near 2240 cm⁻¹, N-H stretch around 3300–3500 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~210.66 g/mol, fragmentation patterns confirming amino and chloro substituents.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Condensation | 2-chloro-5-methoxybenzaldehyde + malononitrile + base (piperidine) in ethanol, 50–80°C | α,β-unsaturated nitrile intermediate |

| 2 | Reduction | NaBH4 or Pd/C hydrogenation in ethanol, 20–60°C | 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |

| 3 | Purification | Extraction, drying, column chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitro or imine derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro-substituted methoxyphenyl ring can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile can be contextualized by comparing it with analogous compounds. Below is a detailed analysis supported by data from diverse sources:

Table 1: Key Structural and Functional Comparisons

Key Findings

Functional Group Variations: Carboxylic Acid vs. Nitrile: The substitution of the nitrile group in this compound with a carboxylic acid (e.g., 34841-09-3) significantly alters polarity and hydrogen-bonding capacity, impacting solubility and bioavailability . Ester Derivatives: Methyl esters (e.g., 845909-40-2) introduce hydrolytic instability compared to the stable nitrile group, which is resistant to nucleophilic attack under physiological conditions .

Substituent Effects: Halogen Position and Identity: The 2-chloro substituent in the target compound contrasts with the 2-fluoro analog (1213465-88-3). Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability but reduce steric hindrance compared to chlorine .

Heterocyclic Analogues :

- The pyridinyl-trifluoromethyl derivative (MFCD00244721) introduces a heterocyclic ring and trifluoromethyl group, enhancing lipophilicity and resistance to oxidative metabolism. This contrasts with the phenyl-based scaffold of the target compound, which offers simpler synthetic accessibility .

Stereochemical Considerations: The (3S)-configured fluoro analog (1213465-88-3) highlights the importance of stereochemistry in biological activity.

Implications for Research and Development

The nuanced differences between this compound and its analogs underscore the importance of substituent engineering in drug design. For instance:

- Bioactivity Optimization : The chloro-methoxy-phenyl scaffold may offer a balance between metabolic stability (chloro) and solubility (methoxy).

- Synthetic Flexibility : Nitrile-containing derivatives are advantageous for further functionalization via cycloaddition or nucleophilic substitution reactions.

Further studies should explore quantitative structure-activity relationships (QSAR) to correlate substituent effects with biological endpoints such as enzyme inhibition or receptor affinity.

Biological Activity

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile is an organic compound with a molecular formula of CHClNO and a molecular weight of approximately 210.66 g/mol. This compound features an amino group, a nitrile group, and a chloro-substituted methoxyphenyl moiety, which contribute to its potential biological activities. Research indicates that it may possess significant pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The unique substitution pattern on the phenyl ring of this compound enhances its chemical reactivity and biological interactions. The presence of both amino and nitrile functional groups suggests potential for interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Pharmacological Properties

Research has indicated that compounds similar to this compound may exhibit various pharmacological activities, including:

- Anti-inflammatory effects

- Analgesic properties

- Antimicrobial activity

These activities are attributed to the compound's ability to interact with specific proteins or enzymes, influencing cellular mechanisms relevant to therapeutic applications.

Antimicrobial Activity

A study focusing on the antimicrobial properties of structurally related compounds demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested showed Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 μM against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Anti-inflammatory Potential : Research has shown that compounds with similar structures can inhibit inflammatory pathways by modulating cytokine production in vitro. This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.

- Analgesic Activity : In animal models, related compounds have demonstrated analgesic effects comparable to standard pain relief medications. This points towards the potential efficacy of this compound in pain management therapies.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor modulation : It could act as a ligand for various receptors, influencing physiological responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile | CHClNO | Different chloro positioning |

| 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | CHNO | Contains two methoxy groups; different biological activity |

| 3-Amino-3-(4-chlorophenyl)propanenitrile | CHClN | Lacks methoxy groups; different properties |

This table illustrates how the specific structural features of this compound may influence its reactivity and biological interactions compared to other compounds.

Q & A

Q. Basic

- NMR : H and C NMR identify substituent positions on the aromatic ring and confirm nitrile functionality.

- IR : A sharp peak near 2240 cm⁻¹ confirms the -C≡N group.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for thieno-pyran carbonitrile analogs .

- GC-HRToF-MS : Detects impurities and verifies molecular weight (<1 ppm error) in complex matrices .

How can computational chemistry resolve structural ambiguities in NMR data?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and compare them to experimental data. For example:

- Tautomerism analysis : Assess energy differences between keto-enol forms if unexpected H NMR peaks arise.

- Conformational studies : Molecular dynamics simulations (MD) model rotational barriers around the C-N bond to explain splitting patterns .

What safety considerations are critical when handling this compound?

Q. Basic

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential cyanide release under acidic conditions. Refer to safety data sheets for analogous propanenitriles .

How can non-targeted screening identify byproducts during synthesis?

Q. Advanced

- GC-HRToF-MS : Performs untargeted analysis of reaction mixtures, identifying byproducts via exact mass (<3 mDa error) and isotopic patterns .

- Fragmentation libraries : Compare MS/MS spectra to databases like NIST or Reaxys to annotate unknown peaks. For example, brominated byproducts may form via halogen exchange under catalytic conditions .

How is purity assessed using chromatographic methods?

Q. Basic

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients; monitor at 254 nm for aromatic absorption.

- LC-MS : Confirm molecular ion ([M+H]⁺) and detect impurities via high-resolution mass accuracy (e.g., Q-TOF systems) .

What explains unexpected regioisomer formation during synthesis?

Advanced

Regioisomers often arise from competing reaction pathways:

- Electrophilic substitution : The chloro and methoxy groups direct electrophiles to ortho/para positions, but steric hindrance may favor meta substitution .

- Catalyst selectivity : Palladium catalysts with bulky ligands (e.g., SPhos) can suppress undesired coupling sites .

What biological activities are reported for related propanenitriles?

Basic

Structurally similar compounds exhibit kinase inhibition (e.g., EGFR tyrosine kinase) and antimicrobial properties. For example:

- EGFR inhibition : 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile showed IC₅₀ = 12 nM in vitro .

- Antimicrobial activity : Pyridine- and thiadiazole-linked propanenitriles disrupt bacterial cell membranes .

How can green chemistry principles improve synthesis sustainability?

Q. Advanced

- Solvent replacement : Use DESs (e.g., choline chloride/glycerol) instead of volatile organic solvents to reduce waste .

- Catalyst recycling : Magnetic Fe₃O₄-supported catalysts enable >90% recovery via external magnets, minimizing metal leaching .

- Atom economy : Optimize stoichiometry to reduce excess reagents, as demonstrated in Knoevenagel condensations achieving >85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.